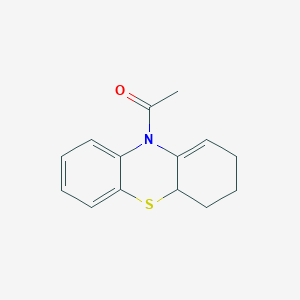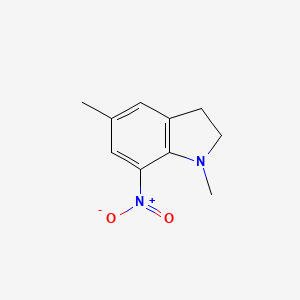![molecular formula C17H14BrNO5 B14573656 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61680-33-9](/img/structure/B14573656.png)
2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a complex organic compound that belongs to the class of oxazole derivatives.
Preparation Methods
The synthesis of 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the reaction of 2-(2,3-dihydroxyphenyl)oxazole with acetic anhydride in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential use in the treatment of inflammatory diseases and as a drug delivery agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share similar structural features but differ in their specific biological activities and applications .
Properties
CAS No. |
61680-33-9 |
|---|---|
Molecular Formula |
C17H14BrNO5 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
[2-acetyloxy-3-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenyl] acetate;bromide |
InChI |
InChI=1S/C17H14NO5.BrH/c1-11(19)21-15-8-5-7-14(17(15)22-12(2)20)16-10-13-6-3-4-9-18(13)23-16;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JWMBUNWBCBXKAH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


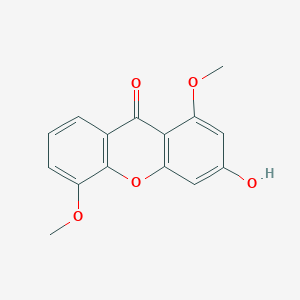
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
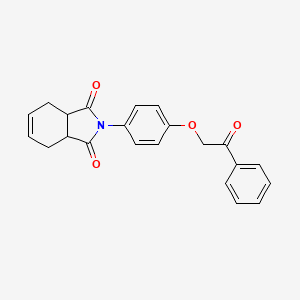
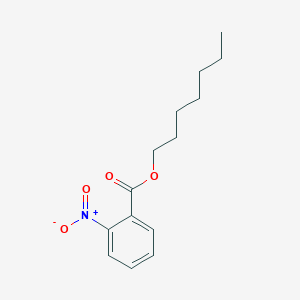
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
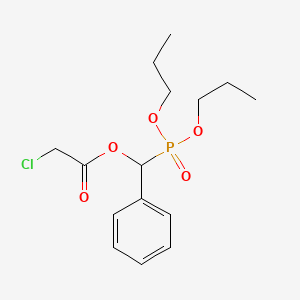
![4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-](/img/structure/B14573614.png)
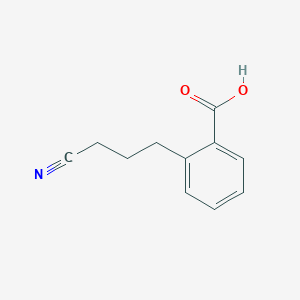
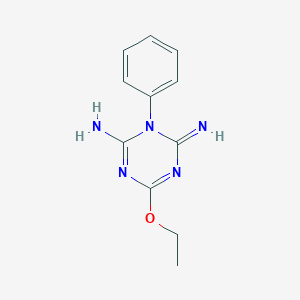
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
![N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14573641.png)
